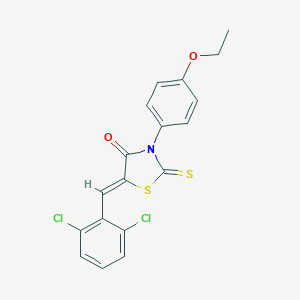![molecular formula C16H12N4S B382364 3-(ベンジルスルファニル)-5H-[1,2,4]トリアジノ[5,6-b]インドール CAS No. 73718-26-0](/img/structure/B382364.png)
3-(ベンジルスルファニル)-5H-[1,2,4]トリアジノ[5,6-b]インドール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole (hereafter referred to as BSI) is a synthetic organic compound of the triazinone family. It has a unique chemical structure that has been studied for its potential applications in medicinal, pharmaceutical, and laboratory research. BSI has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antibacterial properties. In addition, BSI has been studied for its potential use in the synthesis of other organic compounds.
科学的研究の応用
抗菌活性
この化合物のコア構造である1,2,4-トリアジン部分は、顕著な抗菌特性と関連付けられています . 研究者らは、微生物感染症との闘いにおける可能性を探るため、1,2,4-トリアジンのさまざまな誘導体を合成してきました。 トリアジノインドール骨格に結合したベンジルスルファニル基は、これらの特性を強化する可能性があり、新規抗菌剤開発の候補となります。
抗がん研究
トリアジンおよびテトラジン部分を有する化合物は、抗がん活性を有することが明らかになっています . これらはさまざまな生物学的標的に作用し、がん細胞の増殖を阻害することができます。 問題の特定の化合物は、特定のがん細胞株を標的とする誘導体に合成でき、新規抗がん剤の開発経路を提供します。
生物学的スクリーニング
トリアジノインドールの誘導体は、さまざまな疾患に対する有効性を評価するため、生物学的スクリーニングにかけられています . この化合物のユニークな構造は、さまざまな状態の治療に役立つ可能性のある、新しい生物学的活性の発見につながる可能性があります。
不均一触媒
トリアジンおよびテトラジンは、高い窒素含有量と化学的安定性により、不均一触媒における応用が知られています . この化合物は、さまざまな化学反応において触媒または触媒担体として使用でき、効率と選択性を向上させる可能性があります。
光触媒
不均一触媒においてトリアジンおよびテトラジンが有用であるのと同じ特性は、光触媒応用にも役立ちます . この化合物は、光を利用して化学反応を駆動する光触媒システムの一部となり得ます。これは、持続可能な化学において成長している分野です。
分離と貯蔵
豊富な窒素含有量と安定性により、トリアジンおよびテトラジンは、分離技術および貯蔵ソリューションに利用できます . この化合物は、環境および産業プロセスにおいて重要な、特定の分子を選択的に結合または貯蔵する材料を作成するために改変することができます。
エネルギー関連機能
トリアジンの高い窒素含有量と安定性は、エネルギー関連の用途に適しています . これには、バッテリーやスーパーキャパシタなどのエネルギー貯蔵のための新しい材料の開発が含まれ、ここで化合物は容量と安定性の向上に貢献する可能性があります。
ケミカルバイオロジー
トリアジンの生体直交性は、ケミカルバイオロジーにおける使用を可能にします . これらは、歪んだアルケンおよびアルキンと組み合わせて、生細胞内の生物学的分子の標識および追跡に使用でき、細胞プロセスに関する洞察を提供します。
作用機序
Target of Action
The compound 3-(benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole, also known as 2-Benzylsulfanyl-9H-1,3,4,9-tetraaza-fluorene, is a type of indole derivative . Indole derivatives have been found to show clinical and biological applications, binding with high affinity to multiple receptors . Specifically, this compound and its analogues have been recognized as potential anti-plasmodial agents . The primary targets of this compound are likely the parasitic protozoa, such as Plasmodium falciparum, that cause malaria .
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, including electrophilic substitution, due to excessive π-electrons delocalization . The compound’s interaction with its targets likely results in changes that inhibit the growth or function of the parasites, thereby exerting its anti-plasmodial effects .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the life cycle of P. falciparum . The compound may interfere with the formation of asexual schizonts from sporozoites, the development of merozoites, and the production of sexual gametocytes . The downstream effects of these disruptions could include a reduction in the parasite’s ability to infect new cells and propagate within the host.
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability due to its aromatic nature and the presence of functional groups that can participate in various types of interactions .
Result of Action
The result of the compound’s action is the inhibition of the growth and propagation of P. falciparum within the host, which can lead to a reduction in the severity of malaria symptoms . This compound has shown promising results in biological screening .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with its targets . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s distribution and metabolism .
生化学分析
Biochemical Properties
3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is significant in the context of diabetes and its complications . The compound also interacts with other biomolecules, such as nuclear factor kappa B (NF-κB), influencing inflammatory responses .
Cellular Effects
The effects of 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in oxidative stress and inflammation . In PC12 cells, the compound has shown neuroprotective effects by reducing oxidative stress markers and inflammatory cytokines . Additionally, it influences gene expression related to antioxidant enzymes, thereby enhancing cellular defense mechanisms .
Molecular Mechanism
At the molecular level, 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole exerts its effects through several mechanisms. It binds to the active sites of enzymes like aldose reductase, inhibiting their activity . This inhibition reduces the formation of sorbitol, a sugar alcohol that accumulates in diabetic complications. The compound also modulates the expression of genes involved in oxidative stress response, such as superoxide dismutase (SOD) and catalase (CAT), enhancing the cell’s antioxidant capacity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies indicate that it maintains its efficacy in reducing oxidative stress and inflammation in cellular models . Its stability and activity may vary depending on the specific experimental conditions and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole vary with dosage in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal models, highlighting the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into various metabolites that are excreted via the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in tissues with high metabolic activity, such as the liver and kidneys . The compound’s distribution is influenced by its lipophilicity and the presence of specific transport proteins that facilitate its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of 3-(Benzylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can translocate to the nucleus, influencing gene expression and cellular responses to oxidative stress . Post-translational modifications, such as phosphorylation, may also play a role in its subcellular targeting and activity .
特性
IUPAC Name |
3-benzylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-6-11(7-3-1)10-21-16-18-15-14(19-20-16)12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVHPGIBBFVLKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
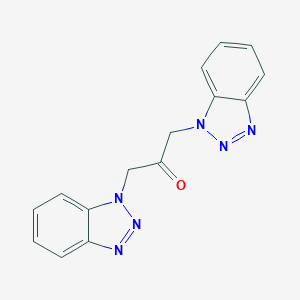
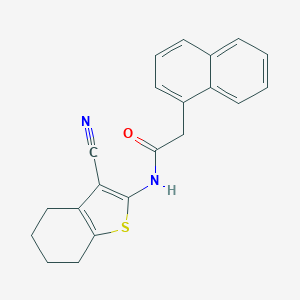

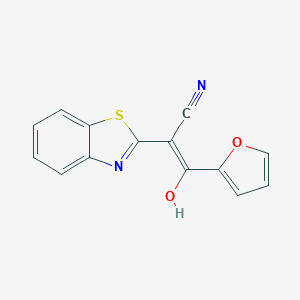
![(8-Methylimidazo[1,2-a]pyridin-2-yl)methyl diethyldithiocarbamate](/img/structure/B382285.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B382287.png)
![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B382288.png)
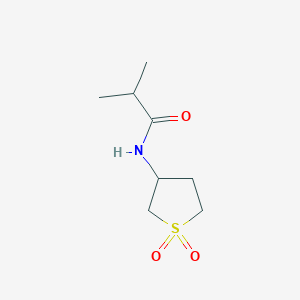
![Methyl 2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B382293.png)
![4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B382297.png)
![2-hydroxy-N'-{3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B382299.png)
![1-(4-Benzhydryl-1-piperazinyl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382302.png)
![1-(4-Cyclohexylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382303.png)
